Cyclo(trp-lys-thr-phe-pro-phe)acetate
Description
Cyclic peptides are a class of peptides in which the amino acid chain is linked in a circular fashion. This cyclization can occur through various chemical bonds, most commonly a peptide bond between the N-terminus and the C-terminus of the peptide chain. This structural feature confers unique properties upon cyclic peptides compared to their linear counterparts.
Cyclic peptides are of significant interest in drug development and biochemical research due to their enhanced structural rigidity, increased stability against enzymatic degradation, and often higher receptor affinity and selectivity. nih.govmdpi.com The constrained conformation of a cyclic peptide reduces the entropic penalty upon binding to a biological target, which can lead to more potent biological activity. biosynth.com
Many naturally occurring cyclic peptides exhibit potent biological activities, including antimicrobial, antiviral, immunosuppressive, and anticancer properties. biosynth.comuniversiteitleiden.nl This has inspired the synthetic creation of a vast number of cyclic peptide analogs to explore and optimize these activities. The sequence of amino acids in Cyclo(trp-lys-thr-phe-pro-phe)acetate, containing a mix of aromatic (tryptophan, phenylalanine), basic (lysine), hydroxylated (threonine), and conformationally constrained (proline) residues, is characteristic of sequences found in bioactive cyclic peptides. For instance, cyclic hexapeptides containing a mix of charged and aromatic amino acids have been studied for their antimicrobial activity, with the specific sequence influencing their ability to interact with and disrupt bacterial cell membranes. nih.gov
The academic fascination with cyclic peptides stems from their potential to address challenging biological targets, such as protein-protein interactions, which are often considered "undruggable" by traditional small molecule drugs. mdpi.comspringernature.com The larger surface area of cyclic peptides allows them to bind to the flatter, more featureless surfaces involved in these interactions. mdpi.com
Research in this field is highly interdisciplinary, involving organic synthesis, biochemistry, pharmacology, and computational modeling. Key areas of investigation include:
Synthesis: Developing efficient and versatile methods for peptide cyclization is a major focus. mdpi.com Strategies include head-to-tail, side-chain-to-side-chain, and backbone cyclization. mdpi.com
Conformational Analysis: Understanding the three-dimensional structure of cyclic peptides is crucial for explaining their biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are extensively used. nih.govnih.gov The presence of a proline residue, as in this compound, is known to significantly influence the conformational landscape of a peptide. nih.gov
Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the amino acid sequence and stereochemistry of cyclic peptides to understand how these changes affect their biological function. nih.gov
Drug Discovery and Development: A primary goal is the development of new therapeutics. Over 40 cyclic peptide drugs are already in clinical use, and many more are in various stages of clinical trials. mdpi.comnih.gov
The peptidic framework of this compound is a cyclic hexapeptide, meaning it is composed of six amino acid residues linked in a ring. The "acetate" designation indicates that the molecule is a salt, with acetate (B1210297) serving as the counter-ion to a positively charged site on the peptide, likely the amine group of the lysine (B10760008) side chain. The use of acetate as a salt is common for peptide-based drugs. biosynth.com
The specific sequence of amino acids is critical to its potential function and structure:
Tryptophan (Trp) and Phenylalanine (Phe): These are aromatic amino acids. Their bulky, hydrophobic side chains can participate in hydrophobic and aromatic stacking interactions, which are often key to binding with biological targets. nih.gov The presence of two phenylalanine residues may further enhance these interactions.
Lysine (Lys): This amino acid has a long, flexible side chain with a primary amine group. This group is positively charged at physiological pH, allowing for electrostatic interactions with negatively charged residues on target proteins or with phospholipid headgroups in cell membranes. nih.gov It is also the likely site for the acetate counter-ion.
Threonine (Thr): This is a polar, uncharged amino acid with a hydroxyl group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the peptide's solubility and its interaction with targets. mdpi.com
The combination of these amino acids suggests a molecule with a complex and potentially well-defined three-dimensional structure, capable of participating in a variety of molecular interactions. The sequence is reminiscent of some synthetic somatostatin (B550006) analogs, which are a well-studied class of cyclic peptides with significant therapeutic applications. nih.govnih.gov For example, the somatostatin analogue cyclo(-Asn-Phe-Phe-D-Trp-Lys-Thr-Phe-Gaba-) shares several amino acid residues with the compound . nih.gov
Table 1: Amino Acid Composition of this compound
| Amino Acid | Abbreviation | Type | Key Features |
|---|---|---|---|
| Tryptophan | Trp | Aromatic, Hydrophobic | Bulky side chain, can participate in pi-stacking and hydrogen bonding. |
| Lysine | Lys | Basic, Positively Charged | Long, flexible side chain with a primary amine, involved in electrostatic interactions. |
| Threonine | Thr | Polar, Uncharged | Contains a hydroxyl group, can form hydrogen bonds. |
| Phenylalanine | Phe | Aromatic, Hydrophobic | Bulky side chain, involved in hydrophobic and aromatic interactions. |
| Proline | Pro | Imino Acid | Cyclic side chain restricts backbone conformation, often induces turns. |
Structure
2D Structure
Properties
CAS No. |
77236-35-2 |
|---|---|
Molecular Formula |
C44H54N8O7 |
Molecular Weight |
806.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C44H54N8O7/c1-28(54)39(51-40(55)34(46)18-10-11-21-45)43(58)50-37(24-30-15-6-3-7-16-30)44(59)52-22-12-20-38(52)42(57)49-36(23-29-13-4-2-5-14-29)41(56)48-32(27-53)25-31-26-47-35-19-9-8-17-33(31)35/h2-9,12-17,19-20,26-28,32,34,36-39,47,54H,10-11,18,21-25,45-46H2,1H3,(H,48,56)(H,49,57)(H,50,58)(H,51,55)/t28-,32-,34+,36+,37+,38+,39+/m1/s1 |
InChI Key |
WNFMQQRLCXKKFH-FRAGMDTNSA-N |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC=CC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C=O)NC(=O)C(CCCCN)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CC=C[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C=O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC=CC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C=O)NC(=O)C(CCCCN)N)O |
Other CAS No. |
77236-35-2 |
Synonyms |
cyclo(Trp-Lys-Thr-Phe-Pro-Phe)acetate L 363568 L-363,568 |
Origin of Product |
United States |
Synthetic Strategies and Production Methodologies for Cyclo Trp Lys Thr Phe Pro Phe Acetate
Chemical Synthesis Approaches
The chemical synthesis of Cyclo(trp-lys-thr-phe-pro-phe)acetate is dominated by a hybrid strategy that combines the efficiency of solid-phase synthesis for linear precursor assembly with the effectiveness of solution-phase methods for the critical cyclization step.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the linear hexapeptide precursor, H-Trp-Lys-Thr-Phe-Pro-Phe-OH. The most common and efficient protocol employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.govmdpi.com
The process begins with the attachment of the C-terminal amino acid, Phenylalanine (Phe), to a solid support resin. A hyper-acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often preferred. nih.govmdpi.com This choice is critical as it allows the fully protected linear peptide to be cleaved from the resin under very mild acidic conditions, which preserves the acid-labile side-chain protecting groups necessary for the subsequent cyclization step. nih.govmdpi.com
The peptide chain is then elongated in a stepwise manner from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two key steps:
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govnih.gov
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the resin-bound peptide. Activation is achieved using coupling reagents such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.comnih.gov
This cycle is repeated for each amino acid in the sequence. To prevent unwanted side reactions, the reactive side chains of specific amino acids must be protected throughout the synthesis.
Table 1: Protected Amino Acid Derivatives for SPPS of the Linear Precursor
| Amino Acid | Required Protected Derivative | Rationale for Protection |
|---|---|---|
| Tryptophan (Trp) | Fmoc-Trp(Boc)-OH | The Boc group on the indole (B1671886) nitrogen prevents oxidation and modification during acidic steps. peptide.com |
| Lysine (B10760008) (Lys) | Fmoc-Lys(Boc)-OH | The Boc group masks the nucleophilic ε-amino group to prevent side-chain branching. peptide.comcreative-peptides.com |
| Threonine (Thr) | Fmoc-Thr(tBu)-OH | The tBu ether protects the hydroxyl group from undesired acylation. creative-peptides.com |
| Phenylalanine (Phe) | Fmoc-Phe-OH | The side chain is non-reactive and does not require protection. |
While SPPS is ideal for creating the linear chain, solution-phase chemistry is essential for the macrocyclization step. nih.gov After the linear precursor is assembled and cleaved from the solid support, it is dissolved in an organic solvent for the intramolecular head-to-tail cyclization. nih.gov
Though less common for synthesizing the entire peptide, full solution-phase synthesis via fragment condensation is an alternative strategy. nih.govthieme-connect.de This involves creating smaller peptide fragments (e.g., di- or tripeptides) separately and then coupling them together in solution. However, for a hexapeptide like Cyclo(trp-lys-thr-phe-pro-phe), the hybrid SPPS/solution-phase cyclization approach is generally more efficient.
The head-to-tail cyclization is the most critical and challenging step, forming the cyclic backbone of the peptide. This intramolecular reaction involves forming an amide bond between the N-terminal tryptophan and the C-terminal phenylalanine of the linear precursor.
To maximize the yield of the desired monomeric cyclic product and minimize intermolecular polymerization, the reaction is performed under high-dilution conditions, typically at a peptide concentration of 1-2 mM. nih.gov The choice of solvent and coupling reagent is crucial for success. DMF is a common solvent, sometimes in combination with dichloromethane (B109758) (DCM). nih.gov A variety of modern coupling reagents are employed to facilitate this reaction, with HATU and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) being particularly effective. mdpi.comnih.govnih.gov These reactions require the presence of a non-nucleophilic organic base, such as DIPEA, to neutralize acidic byproducts and maintain an optimal pH. nih.gov
Table 2: Representative Conditions for Head-to-Tail Peptide Cyclization
| Coupling Reagent(s) | Base | Solvent | Concentration | Reported Yields |
|---|---|---|---|---|
| HATU / HOAt | DIPEA | DMF / DCM | ~2 mM | Efficient for various sequences. nih.govnih.gov |
| PyBOP / NaCl | DIPEA | DMF | Not Specified | 3.2-3.6% (for a cyclooctapeptide). mdpi.com |
| HBTU / HOBt | DIPEA | DMF | ~2 mM | Up to 51% (for a cyclic hexapeptide). nih.gov |
Protecting group strategy is fundamental to the entire synthetic process, ensuring that reactive groups are masked until the appropriate stage. researchgate.net The synthesis of this compound employs an orthogonal protection scheme where different classes of protecting groups can be removed under distinct conditions without affecting the others. biosynth.com
Nα-Amino Protection: The Fmoc group is used for temporary protection of the alpha-amino group of each incoming amino acid during SPPS and is removed by a mild base (e.g., piperidine). creative-peptides.com
Side-Chain Protection: Acid-labile groups like Boc (for Lys and Trp) and tBu (for Thr) are used for the permanent protection of amino acid side chains during chain assembly and cyclization. peptide.comcreative-peptides.com
C-Terminal Protection: The C-terminus is temporarily protected by its linkage to the solid-phase resin.
Table 3: Orthogonal Protecting Group Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Condition |
|---|---|---|
| Trp | Boc | Strong Acid (e.g., TFA) |
| Lys | Boc | Strong Acid (e.g., TFA) |
After successful cyclization, all remaining side-chain protecting groups (Boc and tBu) are removed simultaneously in a final deprotection step. This is accomplished by treating the cyclic peptide with a strong acid "cocktail," most commonly 95% trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. mdpi.com
This final acid treatment initially yields the peptide as a trifluoroacetate (B77799) salt. To obtain the desired This compound , a salt exchange is performed. This is typically integrated into the final purification step. The crude TFA salt is purified using reverse-phase HPLC with a mobile phase containing acetic acid. As the pure peptide elutes, it is in an acetate (B1210297) buffer system. Subsequent lyophilization (freeze-drying) removes the volatile solvents and acetic acid, leaving the final product as a stable, purified acetate salt.
The final, crucial stage of production is the purification and isolation of the target compound from a complex mixture of impurities, which may include deletion sequences, uncyclized linear peptide, and polymers. The universally accepted method for this task is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). waters.com
The crude, deprotected peptide is dissolved in a minimal amount of solvent and loaded onto an RP-HPLC column, typically packed with a C18-modified silica (B1680970) stationary phase. waters.comnih.gov The peptide is then eluted using a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase. As discussed previously, this mobile phase contains 0.1% acetic acid to ensure the final product is isolated as its acetate salt. waters.com
The purity of the collected fractions is monitored by analytical HPLC, and the identity of the final product is confirmed by high-resolution mass spectrometry (HR-MS) and, for detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Once fractions of sufficient purity (>95%) are obtained, they are combined and lyophilized to yield the final product as a white, fluffy powder. For initial cleanup of very crude mixtures, techniques like solid-phase extraction (SPE) or flash chromatography can be employed prior to the final RP-HPLC step. youtube.comnih.gov
Biosynthetic Considerations for Cyclic Peptides (If Applicable to Related Natural Variants)
This compound is a synthetic molecule and does not have a natural biosynthetic pathway. However, nature produces a vast array of cyclic peptides, including some with structural similarities (e.g., containing Trp or Lys residues), through a fascinating enzymatic machinery distinct from ribosomal protein synthesis. princeton.edursc.orgrsc.org
These natural cyclic peptides are typically assembled by large, modular, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs) . acs.org These enzymes function as programmable assembly lines. An NRPS is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.
Each NRPS module contains a set of core domains:
Adenylation (A) Domain: Selects a specific amino acid and activates it using ATP.
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester bond to a phosphopantetheine arm.
Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain tethered to the previous module.
The peptide chain is thus built sequentially as it is passed from one module to the next. The final module typically contains a Thioesterase (TE) domain , which cleaves the completed peptide from the NRPS enzyme. This TE domain is often responsible for catalyzing the intramolecular head-to-tail cyclization, releasing the final cyclic peptide product. This biosynthetic strategy provides a blueprint that synthetic chemists often aim to mimic in terms of efficiency and precision. acs.org
Enzymatic Pathways Potentially Involved in Related Cyclic Peptide Formation
The formation of cyclic peptides in nature is often facilitated by specific enzymes that catalyze the head-to-tail cyclization of a linear peptide precursor. While the precise enzymatic pathway for this compound is not explicitly detailed in the current literature, insights can be drawn from studies on analogous cyclic hexapeptides.
Enzymes known as cyclases or macrocyclases are responsible for catalyzing the intramolecular ligation of linear peptides. For instance, studies on arginine- and tryptophan-rich cyclic hexapeptides have demonstrated that enzymatic cyclization can significantly enhance their biological activities. nih.gov The cyclization of linear precursors is often a crucial step in conferring a constrained conformation, which can lead to improved interaction with biological targets. nih.gov
One potential enzymatic route for the formation of this compound could involve a thioesterase (TE) domain of a non-ribosomal peptide synthetase (NRPS) complex. These domains are known to catalyze the release and cyclization of the newly synthesized peptide chain. Additionally, other enzymes like sortases have been engineered to facilitate peptide cyclization. Sortase-mediated ligation involves the recognition of a specific sorting motif, cleavage, and subsequent linkage to an N-terminal glycine, which if present in the same molecule, results in a cyclic product. nih.gov The efficiency of such enzymatic cyclization can be influenced by the flexibility and sequence of the linear peptide precursor. nih.gov
Research into promiscuous enzymes has also revealed their potential for late-stage functionalization and cyclization of peptides. For example, tyrosinases have been shown to selectively modify N-terminal proline residues, highlighting the potential for enzymatic modifications of the peptide backbone prior to or during cyclization. nih.gov
| Enzyme Class | Function | Relevance to this compound |
|---|---|---|
| Non-Ribosomal Peptide Synthetase (NRPS) Thioesterase (TE) Domain | Catalyzes the release and cyclization of the nascent peptide chain from the NRPS assembly line. | Highly probable route for the biosynthesis of cyclic hexapeptides. The specificity would be determined by the preceding NRPS modules. |
| Sortases (engineered) | Recognize a specific peptide motif (e.g., LPXTG) and catalyze transpeptidation, which can lead to head-to-tail cyclization. | A potential in vitro or in vivo synthetic biology tool for producing the cyclic peptide from its linear precursor. |
| Tyrosinases | Can selectively modify N-terminal proline residues. | Could be involved in pre-cyclization modification of the linear Trp-Lys-Thr-Phe-Pro-Phe precursor. |
Genetic Engineering Approaches for Peptide Production
The production of cyclic peptides like this compound can be achieved through sophisticated genetic engineering techniques, primarily leveraging ribosomal and non-ribosomal synthesis machinery.
Non-Ribosomal Peptide Synthesis:
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of complex peptides independent of messenger RNA. wikipedia.org Each module of an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov The sequence of modules dictates the final peptide sequence. The final module typically contains a thioesterase (TE) domain that releases the peptide, often through cyclization. nih.gov
Genetic engineering of NRPS gene clusters offers a powerful strategy to produce novel or known cyclic peptides. By rearranging or modifying the modules and their constituent domains, it is possible to create an NRPS assembly line that specifically synthesizes the linear precursor Trp-Lys-Thr-Phe-Pro-Phe and subsequently cyclizes it. The specificity of the adenylation (A) domain within each module determines which amino acid is incorporated. nih.govoup.com For instance, an NRPS could be engineered with A domains specific for tryptophan, lysine, threonine, phenylalanine, and proline in the correct sequence. The biosynthesis of fumitremorgins, for example, begins with the condensation of L-tryptophan and L-proline by an NRPS. uniprot.org
Ribosomal Synthesis and Genetic Code Reprogramming:
Ribosomal synthesis of peptides is template-dependent on mRNA. While typically producing linear peptides, genetic engineering strategies have been developed to produce cyclic peptides. One such method involves the use of split inteins. A target peptide sequence is genetically fused between two halves of a split intein. Upon expression, the intein fragments self-associate and catalyze the excision of the intein and the concomitant ligation of the flanking peptide ends, resulting in a cyclic product.
Furthermore, advancements in reprogramming the genetic code allow for the ribosomal incorporation of non-proteinogenic amino acids, including cyclic amino acids. nih.gov This expands the chemical diversity of ribosomally produced peptides. Ribosome engineering, which involves introducing mutations in ribosomal components, has also been shown to enhance the production of secondary metabolites by modulating ribosomal function. nih.gov This approach could potentially be applied to increase the yield of this compound in a host organism.
| Approach | Mechanism | Applicability to this compound |
|---|---|---|
| Non-Ribosomal Peptide Synthetase (NRPS) Engineering | Assembly of a custom NRPS gene cluster with modules specific for each amino acid in the target peptide. The final thioesterase domain catalyzes cyclization. nih.gov | A highly feasible approach for de novo biosynthesis in a microbial host. Requires identification or engineering of specific A-domains. |
| Split-Intein Mediated Cyclization | The linear peptide sequence is expressed as a fusion with split intein fragments, which catalyze intramolecular cyclization in vivo. | A versatile method for in vivo production, applicable if the linear precursor can be expressed ribosomally. |
| Ribosome Engineering | Inducing mutations in ribosomal proteins to enhance the production of secondary metabolites. nih.gov | Could be used to optimize the production yield in a genetically engineered host strain. |
Precursor Identification and Metabolic Pathway Elucidation
The synthesis of this compound is fundamentally dependent on the availability of its constituent amino acid precursors: tryptophan, lysine, threonine, phenylalanine, and proline. The metabolic pathways for the biosynthesis of these amino acids are well-characterized in many microorganisms, particularly in bacteria like Escherichia coli. frontiersin.orgnih.gov
Tryptophan Biosynthesis: The biosynthesis of tryptophan begins with chorismate, a key intermediate in the shikimate pathway. youtube.comyoutube.com Chorismate is converted to anthranilate, which then undergoes a series of reactions to form indole-3-glycerol phosphate (B84403). Finally, tryptophan synthase catalyzes the reaction of indole-3-glycerol phosphate with serine to produce tryptophan. youtube.com The entire pathway involves enzymes encoded by the trp operon. researchgate.netnih.gov
Lysine Biosynthesis: In most bacteria, lysine is synthesized from aspartate via the diaminopimelate (DAP) pathway. eolss.netnih.govwikipedia.org Aspartate is first converted to aspartate-semialdehyde. This intermediate is then condensed with pyruvate (B1213749) to form dihydrodipicolinate, which is subsequently reduced and modified through several steps to yield meso-diaminopimelate (m-DAP), a direct precursor to lysine. eolss.netnih.gov The final step involves the decarboxylation of m-DAP to produce lysine. youtube.com
Threonine Biosynthesis: Threonine is also derived from aspartate. wikipedia.orgwikipedia.org The pathway branches from the lysine biosynthesis pathway at the level of aspartate-semialdehyde, which is reduced to homoserine. Homoserine is then phosphorylated and subsequently converted to threonine by the action of threonine synthase. wikipedia.orgresearchgate.net
Phenylalanine Biosynthesis: Similar to tryptophan, the biosynthesis of phenylalanine originates from chorismate. nih.govyoutube.com Chorismate is converted to prephenate by chorismate mutase. Prephenate is then dehydrated and decarboxylated to form phenylpyruvate, which is finally transaminated to yield phenylalanine. youtube.com
Proline Biosynthesis: Proline is primarily synthesized from glutamate (B1630785) in bacteria. researchgate.netresearchgate.netwikipedia.org Glutamate is first phosphorylated to form γ-glutamyl phosphate, which is then reduced to glutamate-γ-semialdehyde. This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate, which is subsequently reduced to proline. nih.govfrontiersin.org
The primary metabolic precursors for these amino acid biosynthetic pathways are intermediates of central carbon metabolism, such as glycolysis and the citric acid cycle. news-medical.netyoutube.comnih.gov For instance, phosphoenolpyruvate (B93156) and erythrose-4-phosphate from the pentose (B10789219) phosphate pathway are precursors for the shikimate pathway, while oxaloacetate and α-ketoglutarate from the citric acid cycle are precursors for the aspartate and glutamate families of amino acids, respectively. youtube.comnih.gov
| Amino Acid | Primary Precursor | Key Intermediate(s) | Biosynthetic Pathway |
|---|---|---|---|
| Tryptophan (Trp) | Chorismate | Anthranilate, Indole-3-glycerol phosphate | Shikimate Pathway → Tryptophan Biosynthesis youtube.com |
| Lysine (Lys) | Aspartate | Aspartate-semialdehyde, meso-Diaminopimelate | Diaminopimelate (DAP) Pathway eolss.net |
| Threonine (Thr) | Aspartate | Aspartate-semialdehyde, Homoserine | Aspartate Family Pathway wikipedia.org |
| Phenylalanine (Phe) | Chorismate | Prephenate, Phenylpyruvate | Shikimate Pathway → Phenylalanine Biosynthesis youtube.com |
| Proline (Pro) | Glutamate | γ-Glutamyl phosphate, Δ¹-Pyrroline-5-carboxylate | Glutamate Family Pathway researchgate.netnih.gov |
Structural Characterization and Conformational Analysis of Cyclo Trp Lys Thr Phe Pro Phe Acetate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the structural features of cyclic peptides in solution, providing insights into the molecule's primary sequence, secondary structure, and conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of peptides in solution. researchgate.net A series of one- and two-dimensional NMR experiments would be necessary to fully characterize Cyclo(trp-lys-thr-phe-pro-phe)acetate.
Primary Structure Verification: 1D ¹H NMR and 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be used to identify the spin systems of the individual amino acid residues. This confirms the presence of tryptophan, lysine (B10760008), threonine, phenylalanine, and proline.
Sequence Determination: The specific sequence of amino acids in the ring would be established using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects spatial proximities between protons. NOE cross-peaks between adjacent residues (Hα(i) to HN(i+1)) would confirm the trp-lys-thr-phe-pro-phe connectivity.
Conformational Details: The conformation of the peptide backbone is determined by the torsion angles (φ, ψ, and ω). Information on these angles can be derived from:
³J-coupling constants: The coupling constant between the amide proton and the α-proton (³J(HN,Hα)) provides information about the φ torsion angle.
Nuclear Overhauser Effects (NOEs): The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons, providing crucial distance restraints for structure calculation.
Proline Isomerization: The cis/trans isomerization of the Phe-Pro peptide bond would be clearly distinguishable in the ¹³C NMR spectrum, as the chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the ω angle. nih.gov Distinct sets of resonances for both isomers might be observed if they are in slow exchange on the NMR timescale. researchgate.net
An illustrative example of NMR data for a cyclic peptide containing proline and phenylalanine is shown below. Note that this data is for cyclo(L-Phe-L-Pro) and not the subject compound. nih.gov
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) | δ (ppm) |
| H (aromatic) | 7.38 (t, J=7.3 Hz, 2H) | C (aromatic) | 135.77 |
| H (aromatic) | 7.31 (t, J=7.2 Hz, 1H) | C (aromatic) | 129.27 |
| H (aromatic) | 7.25 (d, J=7.5 Hz, 2H) | C (aromatic) | 129.17 |
| NH | 5.92 (s, 1H) | C (aromatic) | 127.60 |
| Hα (Phe) | 4.32 (dd, J=10.4, 3.7 Hz, 1H) | C=O | 169.70 |
| Hα (Pro) | 4.11 (t, J=8.1 Hz, 1H) | C=O | 165.05 |
| Hδ (Pro) | 3.68 (dt, J=12.0, 7.9 Hz, 1H) | Cα (Pro) | 59.12 |
| Hβ (Phe) | 2.84 (dd, J=14.5, 10.3 Hz, 1H) | Cα (Phe) | 56.31 |
Mass Spectrometry (MS) for Sequence Verification and Modified Derivatives
Mass spectrometry is a crucial tool for verifying the molecular weight and primary sequence of peptides. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) would be employed to verify the amino acid sequence. nih.gov In MS/MS, the cyclic peptide ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern of cyclic peptides is often complex due to the possibility of multiple ring-opening points. However, the resulting spectrum of fragment ions can be pieced together to reconstruct the original amino acid sequence. The presence of proline can lead to unique fragmentation pathways. researchgate.net
| Technique | Information Obtained | Expected Result for this compound |
| HRMS (e.g., ESI-TOF) | Precise molecular weight and elemental formula. | Detection of the [M+H]⁺ ion corresponding to the exact mass of the peptide, confirming its composition. |
| MS/MS (e.g., CID, HCD) | Amino acid sequence and connectivity. | A complex fragmentation pattern that, upon analysis, would confirm the sequence trp-lys-thr-phe-pro-phe. |
Circular Dichroism (CD) Spectroscopy for Conformational Insight
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of chromophores. In peptides, the primary chromophore is the peptide bond itself (far-UV region, <250 nm), and the aromatic side chains of amino acids like phenylalanine and tryptophan (near-UV region, 250-320 nm). mdpi.comnih.gov
Secondary Structure: The far-UV CD spectrum provides information about the secondary structure of the peptide backbone. The shape and magnitude of the CD signal can indicate the presence of β-turns, which are common structural motifs in cyclic hexapeptides.
Aromatic Residue Environment: The near-UV CD spectrum would be particularly informative for this compound due to the presence of two phenylalanine residues and one tryptophan residue. The signals in this region are sensitive to the local conformation and interactions of these aromatic side chains. researchgate.net
Vibrational Spectroscopy (IR, Raman) in Peptide Conformation Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. In peptide analysis, the amide I (mainly C=O stretching) and amide II (C-N stretching and N-H bending) bands are particularly useful.
Amide I Band: The frequency of the amide I band is sensitive to the hydrogen-bonding environment of the carbonyl groups and the secondary structure of the peptide. Deconvolution of the amide I band can reveal the presence of different types of secondary structures, such as β-turns.
Vibrational Circular Dichroism (VCD): VCD, the vibrational analogue of CD, can provide more detailed conformational information than conventional IR spectroscopy. nih.gov The VCD spectra of peptides are highly sensitive to their backbone conformation and chirality.
X-ray Crystallography for Three-Dimensional Structural Determination
While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional atomic coordinates of the peptide in the solid state. This requires growing a high-quality single crystal of this compound, which can be a challenging step.
If successful, the crystal structure would provide a static, high-resolution snapshot of the molecule's conformation. Key information obtained would include:
Precise bond lengths and angles.
The exact conformation of the peptide backbone, including the pucker of the proline ring and the ω angle of the Phe-Pro bond.
The conformation of the amino acid side chains.
The arrangement of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds.
It is important to note that the conformation observed in the crystal may not be the only one present in solution, where the molecule can be more dynamic. researchgate.net However, the solid-state structure provides an invaluable, high-accuracy model of a low-energy conformation.
Computational and Theoretical Approaches to Conformational Dynamics
Computational methods are essential for complementing experimental data and providing a deeper understanding of the conformational landscape and dynamics of cyclic peptides.
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the peptide over time, revealing the range of accessible conformations and the transitions between them. Starting from an initial structure (e.g., from NMR or X-ray crystallography), an MD simulation would show how this compound flexes and breathes in a simulated solvent environment.
Conformational Searching: To explore the possible conformations of the peptide, various computational search algorithms can be employed. These methods can help identify low-energy structures that may be populated in solution.
Quantum Mechanical (QM) Calculations: QM calculations can be used to predict spectroscopic properties (e.g., NMR chemical shifts, CD spectra) for different conformations. By comparing these theoretical spectra with the experimental data, it is possible to validate the proposed structures and gain a more refined understanding of the conformational ensemble.
Recent advances have combined molecular dynamics simulations with machine learning to predict the complete structural ensembles of cyclic peptides with high efficiency and accuracy. Such an approach for this compound would provide a comprehensive picture of its conformational preferences.
No Publicly Available Research Data for Mechanistic Investigations of this compound
Following a comprehensive review of publicly available scientific literature, no specific research data could be found for the chemical compound “this compound” corresponding to the detailed outline requested. The searches encompassed a wide range of databases and scientific publications, yet they did not yield any studies detailing the biological interactions of this specific cyclic peptide.
The user's request specified a detailed article on the "Mechanistic Investigations of this compound Biological Interactions," with a strict outline covering molecular target elucidation, binding mechanisms, and cellular studies. This includes highly specific topics such as ligand-receptor interaction kinetics, enzyme modulation, protein-protein and nucleic acid interactions, as well as cellular entry and distribution mechanisms.
While research exists for other, structurally related cyclic peptides, the findings from those studies cannot be attributed to "this compound" without direct scientific evidence. The scientific literature contains studies on various cyclic peptides, some of which share some of the same amino acid residues. For instance, research has been published on somatostatin (B550006) analogs like cyclo(Pro-Phe-d-Trp-Lys-Thr-Phe) and their cell permeability properties. mdpi.com Similarly, other cyclic peptides have been investigated for their potential in areas such as cancer therapy or as opioid receptor modulators. However, none of these studies specifically name or investigate the acetate (B1210297) salt of the cyclo(trp-lys-thr-phe-pro-phe) sequence.
Due to the complete absence of specific data for "this compound" in the searched literature, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. Creating content for the specified sections would require speculation and would not meet the standards of scientific accuracy.
Therefore, the requested article on the mechanistic investigations of "this compound" cannot be produced at this time.
Mechanistic Investigations of Cyclo Trp Lys Thr Phe Pro Phe Acetate Biological Interactions
Cellular and Subcellular Mechanistic Studies
Influence on Intracellular Signaling Pathways and Kinase Cascades
No data available.
Modulation of Gene Expression and Protein Synthesis Pathways (Mechanistic Focus)
No data available.
Cell Cycle Perturbation and Programmed Cell Death Pathway Interrogation
No data available.
Functional Genomics and Proteomics Approaches for Pathway Discovery
Transcriptomic Profiling (RNA-seq) to Identify Mechanistic Signatures
No data available.
Proteomic Analysis for Protein Abundance and Post-Translational Modifications
No data available.
Gene Knockdown/Knockout Studies for Target Validation
No data available.
Structure Activity Relationship Sar Studies and Rational Analogue Design for Cyclo Trp Lys Thr Phe Pro Phe Acetate
Design Principles for Cyclo(trp-lys-thr-phe-pro-phe)acetate Analogues
The rational design of analogues for a parent cyclic peptide such as this compound is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These principles are derived from an iterative process of chemical synthesis, biological testing, and conformational analysis.
Amino Acid Substitutions and Stereochemical Modifications (e.g., D-amino acids)
The substitution of individual amino acids is a fundamental strategy in SAR studies. In cyclic peptides, each residue can play a critical role in receptor binding, conformational stability, and metabolic resistance.
Key Research Findings:
Pharmacophore Identification: For many biologically active cyclic peptides, a core sequence of amino acids is essential for their activity. For instance, in somatostatin (B550006) analogues, the tetrapeptide sequence Phe-Trp-Lys-Thr is often identified as the pharmacophore responsible for biological activity. nih.gov Modifications within this core are expected to have a significant impact.
Aromatic and Lipophilic Residues: The phenylalanine (Phe) and tryptophan (Trp) residues in this compound are crucial for its interaction with biological targets, often through hydrophobic and aromatic interactions. Studies on related cyclic hexapeptides, such as cyclo(-D-Pro1-Phe2-Thr3-Lys(Z)4-Trp5-Phe6-), have shown that modifications to the aromatic side chains can modulate biological response. A qualitative evaluation of these analogues revealed that lipophilic effects of aromatic residues are dominant, and the most potent compounds often contain aromatic substructures in the side chain of Lysine (B10760008). nih.gov
Cationic Residues: The lysine (Lys) residue, with its positively charged side chain at physiological pH, is often involved in electrostatic interactions with the target receptor. Systematic substitutions of Lys in Trp-rich antimicrobial peptides have shown that while it is crucial for activity, replacing it with other cationic residues like arginine can alter potency and membrane permeabilization. mdpi.com
Stereochemical Modifications (D-amino acids): The incorporation of D-amino acids is a widely used strategy to enhance the metabolic stability of peptides against enzymatic degradation. mdpi.com Furthermore, the stereochemistry of amino acids is a key determinant of the peptide's three-dimensional structure and, consequently, its biological activity. nih.gov For example, in somatostatin analogues, the substitution of L-Trp with D-Trp can lead to a significant increase in potency. The introduction of a D-amino acid can induce specific turns in the peptide backbone, leading to a more favorable conformation for receptor binding. elsevierpure.com
The following table summarizes the impact of amino acid substitutions in a closely related cyclic hexapeptide, highlighting the importance of each residue.
| Original Residue | Substitution | Effect on Activity | Reference |
| Phe | Tyr | 10-fold enhancement in potency | nih.gov |
| Trp | D-Trp | Increased potency | |
| Lys | Orn | Maintained or slightly decreased activity | capes.gov.br |
| Thr | Val | Maintained or slightly decreased activity |
Backbone Modifications and N-Methylation Effects on Mechanistic Activity
Modifications to the peptide backbone, such as N-methylation, can have profound effects on the conformational flexibility and pharmacokinetic properties of cyclic peptides.
Key Research Findings:
Conformational Rigidity: N-methylation, the addition of a methyl group to the amide nitrogen of the peptide bond, restricts the rotation around the bond, thus reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, leading to increased potency and selectivity.
Improved Membrane Permeability: N-methylation can also enhance membrane permeability by masking the hydrogen bond donor capacity of the amide proton, which reduces the desolvation penalty for crossing the lipid bilayer of cell membranes.
Proteolytic Stability: By modifying the amide bond, N-methylation can render the peptide more resistant to cleavage by proteases, thereby increasing its in vivo half-life.
Proline Mimicry: N-methylated amino acids can mimic the conformational effects of proline, which is known to induce beta-turns in peptide structures. This allows for the introduction of turn structures while retaining the side-chain functionality of the original amino acid. nih.gov
A study on a somatostatin analogue, cyclo (Pro-Phe-D-Trp-Lys-Thr-Phe), led to the development of cyclo (N-Me-Ala-Tyr-D-Trp-Lys-Val-Phe), which was found to be 50-100 times more potent. nih.gov This highlights the significant impact of N-methylation in combination with other substitutions.
Cyclization Topology and Ring Size Effects on Conformation and Binding
The way a peptide is cyclized (cyclization topology) and the size of the resulting ring are critical determinants of its three-dimensional shape and, consequently, its ability to bind to a target.
Key Research Findings:
Conformational Constraint: Cyclization reduces the conformational freedom of a linear peptide, which can pre-organize it into a bioactive conformation, leading to higher binding affinity. nih.gov Different ring sizes can lead to varying degrees of strain and flexibility.
Ring Size and Activity: Studies on cyclic cationic antimicrobial peptides have shown that varying the ring size from 10 to 16 amino acids results in a diverse spectrum of biological activity. nih.gov This is correlated with the ring size, degree of β-structure, charge, hydrophobicity, and amphipathicity. nih.gov Similarly, for cyclic opioid peptide analogues, both ring size and flexibility have been shown to affect receptor affinity and selectivity. researchgate.net
Cyclization Strategy: The choice of which amino acids to link for cyclization can significantly impact the final conformation. Head-to-tail cyclization is common, but side-chain to side-chain or side-chain to terminus cyclizations offer alternative topologies that can be explored to optimize activity. rsc.org
Combinatorial Library Synthesis and High-Throughput Screening for SAR Elucidation
To efficiently explore the vast chemical space of possible peptide analogues, combinatorial chemistry and high-throughput screening (HTS) are invaluable tools.
Key Research Findings:
Library Generation: Combinatorial libraries of cyclic peptides can be synthesized where specific positions in the peptide sequence are systematically varied. nih.gov This can be done using techniques like solid-phase peptide synthesis, allowing for the creation of large numbers of compounds in a short time. mdpi.com
Screening for Activity: These libraries can then be screened using HTS methods to identify compounds with desired biological activities. nih.gov This approach accelerates the discovery of lead compounds and the elucidation of SAR. For example, a cyclic peptide template combinatorial library was synthesized and screened to identify chymotrypsin (B1334515) inhibitors. nih.gov
Genetic Selection Strategies: Genetic selection strategies, such as the yeast two-hybrid system, have been developed for screening combinatorial peptide libraries to rapidly isolate peptides that interact with a given target protein. nih.gov
Computational Modeling in SAR Development
Computational modeling plays an increasingly important role in the rational design of peptide analogues by providing insights into their structure and interactions with biological targets.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Mechanistic Prediction
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Key Research Findings:
Predictive Models: By developing a QSAR model, it is possible to predict the biological activity of novel, unsynthesized analogues. This can help prioritize which compounds to synthesize and test, thereby saving time and resources.
Descriptor-Based Analysis: QSAR models for peptides often use amino acid descriptors, which are numerical representations of the physicochemical properties of the amino acids. These models can help identify the key structural features that are important for activity.
Application to Peptides: QSAR has been applied to various classes of peptides, including food-derived bioactive peptides and peptide drugs, to understand the structural requirements for their activity. For complex systems like peptide-protein interactions, peptide QSAR (pQSAR) methodologies are being developed and refined. capes.gov.br A QSAR model was developed for a series of ultra-short GLP-1 receptor agonists to analyze the SAR data.
The integration of these diverse strategies, from rational design and synthesis to high-throughput screening and computational modeling, provides a powerful platform for the comprehensive SAR analysis of cyclic peptides like this compound and the development of new and improved therapeutic agents.
Ligand-Based and Structure-Based Design Methodologies
The development of new analogues of cyclic peptides like this compound relies heavily on both ligand-based and structure-based drug design methodologies. mdpi.com These computational approaches are crucial for identifying lead molecules with high efficacy and for optimizing their properties by predicting potential toxicities and side effects, thereby streamlining the drug development process. rsc.org
Structure-activity relationship (SAR) studies on related cyclic hexapeptides, such as somatostatin analogues, have demonstrated the importance of the lysine amino group for biological activity. nih.gov The replacement of lysine with other amino acids like ornithine or arginine leads to a loss of activity, highlighting the critical role of this specific residue. nih.gov Such information is invaluable for constructing a ligand-based pharmacophore model.
Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based design enables a more direct approach to designing novel analogues. This methodology involves docking candidate molecules into the binding site of the target to predict their binding affinity and orientation. nih.govresearchgate.net For instance, the rational design of cyclic peptide inhibitors for protein-protein interfaces often starts by identifying "hot spots" on the protein surface that are critical for the interaction. nih.gov A cyclic peptide can then be designed to mimic the secondary structure of the interacting protein segment, thereby disrupting the interaction. researchgate.net
In the context of somatostatin analogues, the co-crystal structures of receptors with their peptide ligands have provided significant insights for the rational design of new agonists and antagonists. These structures reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized to improve binding affinity and selectivity.
Virtual Screening and Docking Simulations for Novel Analogue Identification
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done using either ligand-based or structure-based approaches.
In a ligand-based virtual screen, a library of compounds is searched for molecules that are similar to a known active ligand. This similarity can be based on 2D features like chemical fingerprints or on 3D shape and pharmacophore models.
Structure-based virtual screening, often referred to as docking, involves computationally placing each molecule from a library into the binding site of a target protein and estimating its binding affinity using a scoring function. nih.gov This method has been successfully used to identify novel phenylalanine analogues that bind to phenylalanyl-tRNA synthetase. nih.gov The computational protocol, HierDock, was able to predict the binding energies of these analogues, which correlated well with their experimental activities. nih.gov
For cyclic peptides, the conformational flexibility of the peptide backbone presents a significant challenge for docking simulations. To address this, specialized protocols have been developed. For example, the HADDOCK2.4 software includes a protocol for cyclization and subsequent docking of peptides, which has shown competitive performance in modeling cyclic peptide-protein complexes. nih.gov
The process of rational analogue design is an iterative one. The insights gained from SAR studies inform the design of new analogues, which are then synthesized and tested. The results of these tests are then used to refine the pharmacophore or docking models, leading to the design of even more potent and selective compounds. Through the combined application of these computational and experimental approaches, the development of novel cyclic peptide therapeutics continues to advance.
Advanced Analytical and Biophysical Methodologies for Cyclo Trp Lys Thr Phe Pro Phe Acetate Investigation
Advanced Chromatographic and Electrophoretic Separation Techniques
The inherent heterogeneity of synthetic peptide preparations, which can include deletion sequences, diastereomers, and other impurities, demands high-resolution separation techniques to ensure the purity and quality of the final product. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful and complementary techniques for the analysis of cyclic peptides like Cyclo(trp-lys-thr-phe-pro-phe)acetate.
High-Resolution Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis and purification of peptides. nih.gov For cyclic peptides, which are often more hydrophobic than their linear counterparts, specific considerations in method development are essential. The rigid structure of cyclic peptides generally results in improved stability and biological activity. chromatographytoday.com
A typical HPLC method for the purity determination and quantification of a cyclic hexapeptide like this compound would involve a C8 or C18 wide-pore column to accommodate the size of the peptide. nih.govhplc.eu The mobile phase usually consists of an aqueous component with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier, typically acetonitrile. A gradient elution, where the concentration of the organic modifier is gradually increased, is employed to separate the cyclic peptide from its impurities. hplc.eu Detection is commonly performed using UV absorbance at wavelengths characteristic of the peptide bond (around 210-220 nm) and the aromatic residues like tryptophan and phenylalanine (around 280 nm and 257 nm, respectively). mdpi.com
For quantitative analysis, especially in biological matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity. nih.gov A selected reaction monitoring (SRM) method can be developed where specific precursor-to-product ion transitions for the target cyclic peptide and an internal standard are monitored. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Wide-pore C8, 4.6 x 150 mm, 300 Å | nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | hplc.eu |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | hplc.eu |
| Gradient | 20% to 60% B over 30 minutes | nih.gov |
| Flow Rate | 1.0 mL/min | hplc.eu |
| Detection | UV at 220 nm and 280 nm | mdpi.com |
| Column Temperature | 40 °C | chromatographytoday.com |
Capillary Electrophoresis (CE) for Peptide Separation and Characterization
Capillary electrophoresis (CE) offers an orthogonal separation mechanism to HPLC, primarily based on the charge-to-size ratio of the analyte. nih.gov This technique is particularly valuable for separating peptides with minor structural differences, such as diastereomers, which can be challenging to resolve by HPLC. nih.gov For a peptide like this compound, which contains a basic lysine (B10760008) residue, CE in an acidic buffer system is highly effective.
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. Cationic peptides will migrate towards the cathode at a rate determined by their electrophoretic mobility and the electroosmotic flow (EOF). The presence of aromatic residues like phenylalanine and tryptophan allows for sensitive UV detection. nih.gov Chiral selectors, such as cyclodextrins, can be added to the BGE to achieve the separation of enantiomeric forms of the peptide. nih.gov
Table 2: Representative Capillary Electrophoresis Conditions for Peptide Analysis
| Parameter | Condition | Reference |
| Capillary | Fused-silica, 50 µm i.d., 65 cm total length | nih.gov |
| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 2.5 | nih.gov |
| Voltage | 25 kV | nih.gov |
| Temperature | 25 °C | nih.gov |
| Detection | UV at 214 nm | nih.gov |
| Injection | Hydrodynamic (50 mbar for 5 s) | N/A |
Biophysical Characterization of Molecular Interactions
Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative insights into the thermodynamics, kinetics, and stability of these interactions.
Isothermal Titration Calorimetry (ITC) for Thermodynamics of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov This label-free method provides a complete thermodynamic profile of the interaction between a cyclic peptide and its target protein. nih.govresearchgate.net
In an ITC experiment, a solution of the cyclic peptide is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured. The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this data to a binding model yields the thermodynamic parameters. cam.ac.uk
Table 3: Hypothetical Thermodynamic Parameters for the Interaction of a Cyclic Peptide with a Target Protein as Determined by ITC
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 50 nM | nih.gov |
| Stoichiometry (n) | 1.1 | nih.gov |
| Enthalpy (ΔH) | -12.5 kcal/mol | nih.gov |
| Entropy (-TΔS) | -2.5 kcal/mol | nih.gov |
| Gibbs Free Energy (ΔG) | -10.0 kcal/mol | nih.gov |
This data is illustrative for a typical high-affinity peptide-protein interaction.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. springernature.com
In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing the cyclic peptide is then flowed over the surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram, a plot of response units versus time, is analyzed to determine the kinetic parameters. researchgate.netresearchgate.net
Table 4: Representative Kinetic Data for Cyclic Peptide-Protein Binding from SPR Analysis
| Parameter | Value | Reference |
| Association Rate (ka) | 2.5 x 105 M-1s-1 | nih.gov |
| Dissociation Rate (kd) | 1.0 x 10-3 s-1 | nih.gov |
| Equilibrium Dissociation Constant (KD) | 40 nM | nih.gov |
This data is representative and illustrates typical binding kinetics for a cyclic peptide interacting with an immobilized protein.
Differential Scanning Fluorimetry (DSF) for Thermal Stability of Protein-Peptide Complexes
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.govnih.gov An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction. researchgate.net This technique is particularly useful for screening compound libraries and for validating binding.
The principle of DSF involves monitoring the unfolding of a protein as a function of temperature using a fluorescent dye that preferentially binds to the exposed hydrophobic regions of the unfolded protein. harvard.edu As the protein unfolds, the fluorescence intensity increases, resulting in a sigmoidal curve. The midpoint of this transition is the Tm. A positive shift in Tm in the presence of the cyclic peptide suggests direct binding and stabilization of the target protein. researchgate.net
Table 5: Illustrative DSF Data for a Protein-Peptide Complex
| Sample | Melting Temperature (Tm) | ΔTm | Reference |
| Protein Alone | 52.5 °C | - | researchgate.net |
| Protein + this compound | 57.0 °C | +4.5 °C | researchgate.net |
This data is illustrative and demonstrates a typical stabilizing effect of a binding peptide on its target protein.
Advanced Microscopy for Subcellular Localization and Dynamics
The investigation of the cellular interactions of cyclic peptides like this compound necessitates sophisticated imaging techniques that can resolve biological processes at the subcellular level. Advanced microscopy methods are indispensable for elucidating the mechanisms of action, pathways of cellular entry, and subsequent intracellular fate of such compounds. These technologies provide critical insights into how the peptide interacts with cellular components in real-time and with high spatial resolution.
Confocal and Super-Resolution Microscopy for Cellular Mechanism Studies
Confocal microscopy is a cornerstone for studying the cellular uptake and trafficking of peptides. nih.govspringernature.com By optically sectioning the sample, it eliminates out-of-focus light to generate sharp, high-contrast images of fluorescently-labeled molecules within thick specimens, such as cells and tissues. researchgate.net For a peptide like this compound, this technique would typically involve conjugating it to a fluorescent dye. A variety of fluorophores are available for peptide labeling, including fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives, and cyanine (B1664457) dyes like Cy3 and Cy5. sb-peptide.com The choice of fluorophore is critical and must be made to minimize alterations to the peptide's native physicochemical properties and biological activity. nih.gov
Live-cell confocal imaging is particularly powerful as it allows for the real-time tracking of the peptide as it interacts with and enters cells, helping to avoid potential artifacts that can arise from cell fixation procedures. nih.gov Through co-localization studies using fluorescent markers specific to various organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, or GFP-tagged Rab proteins for endosomes), the precise subcellular destination of the peptide can be determined. nih.gov This approach can reveal whether the peptide enters cells via endocytosis and, if so, can help delineate the specific endocytic pathway involved. nih.govnih.gov The presence of tryptophan in the peptide sequence can also be exploited for its intrinsic fluorescence, potentially offering a label-free imaging modality, though this is often less bright and more susceptible to environmental quenching than extrinsic fluorophores. nih.gov
Table 1: Hypothetical Co-localization Analysis of Fluorescently-Labeled this compound in Live Cells via Confocal Microscopy
| Organelle Marker | Pearson's Correlation Coefficient (PCC) | Interpretation |
|---|---|---|
| Rab5-GFP (Early Endosomes) | 0.85 ± 0.07 | Strong co-localization, suggesting initial uptake into early endosomes. |
| Rab7-GFP (Late Endosomes) | 0.62 ± 0.11 | Moderate co-localization, indicating trafficking from early to late endosomes. |
| LAMP1-RFP (Lysosomes) | 0.31 ± 0.09 | Weak co-localization, suggesting some endosomal escape before lysosomal fusion. |
| MitoTracker Red CMXRos | 0.15 ± 0.05 | Negligible co-localization, indicating mitochondria are not a primary target. |
This table presents hypothetical data to illustrate the potential findings from a co-localization study. The Pearson's Correlation Coefficient ranges from -1 (perfect anti-correlation) to +1 (perfect correlation), with values closer to 1 indicating a high degree of co-localization.
Super-resolution microscopy techniques, which bypass the diffraction limit of light, offer even greater insights into the molecular interactions of peptides at the cell membrane and within subcellular compartments. nih.govnih.gov Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can achieve resolutions in the tens of nanometers, allowing for the visualization of peptide clustering and interactions with specific membrane nanodomains. researchgate.net This level of detail is crucial for understanding if this compound interacts with lipid rafts or other membrane heterogeneities, which can have significant implications for its mechanism of cellular entry and signaling. nih.govrsc.org Super-resolution imaging can also provide a more detailed view of the peptide's distribution within organelles, potentially revealing interactions with specific protein complexes. nih.gov
Atomic Force Microscopy (AFM) for Peptide Self-Assembly (if applicable)
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale and can be particularly useful for investigating the self-assembly properties of peptides. researchgate.net Cyclic peptides, due to their constrained conformations and potential for intermolecular hydrogen bonding, can self-assemble into highly ordered nanostructures such as nanotubes, nanofibers, and nanosheets. researchgate.netnih.govsemanticscholar.org The presence of aromatic residues like tryptophan and phenylalanine, as found in this compound, can further drive self-assembly through π-π stacking interactions.
AFM does not rely on fluorescence and instead uses a sharp tip to physically scan the surface of a sample, providing topographical images with sub-nanometer resolution. This makes it an ideal technique to visualize the morphology and dimensions of any self-assembled structures formed by this compound. researchgate.net By depositing the peptide onto a smooth substrate (e.g., mica or graphite) from an aqueous solution, AFM can reveal whether the peptide forms aggregates and, if so, can characterize their size, shape, and organization. researchgate.net The conditions under which self-assembly occurs, such as peptide concentration, pH, and temperature, can also be systematically investigated using AFM. researchgate.net
The ability of a peptide to self-assemble can be relevant to its biological activity, potentially influencing its bioavailability, receptor interactions, and ability to disrupt cell membranes. For instance, the formation of nanotubular structures could play a role in pore formation within a cell membrane.
Table 2: Potential AFM Findings on the Self-Assembly of this compound
| Parameter | Observed Value (Hypothetical) | Interpretation |
|---|---|---|
| Observed Morphology | Nanotubular structures | The peptide exhibits a propensity for self-assembly into ordered, hollow structures. |
| Average Diameter | ~1.5 µm | Provides dimensional information about the self-assembled nanotubes. researchgate.net |
| Average Length | 5-15 µm | Indicates the extent of supramolecular polymerization. researchgate.net |
| Surface Roughness | Smooth | Suggests a uniform and well-ordered assembly process. researchgate.net |
This table presents hypothetical data based on AFM studies of other self-assembling cyclic peptides to illustrate the potential characterization of this compound nanostructures.
Future Directions and Emerging Research Avenues for Cyclo Trp Lys Thr Phe Pro Phe Acetate
Exploration of Undiscovered Biological Targets and Novel Mechanisms
While related cyclic hexapeptides are known somatostatin (B550006) analogs that selectively target SSTR2 and SSTR5 receptors, a significant future direction is the exploration of entirely new biological targets for Cyclo(trp-lys-thr-phe-pro-phe)acetate. drugbank.com The vast chemical space occupied by cyclic peptides suggests they can be tailored to interact with a wide array of biological molecules beyond their initial design parameters. acs.org Research into other cyclic peptides has revealed a multitude of activities, including antimicrobial, antiviral, and anti-cancer effects, which could be investigated for this specific hexapeptide. mdpi.comnih.gov
Future investigations could focus on screening this compound and its analogs against diverse target classes. For instance, its ability to modulate protein-protein interactions (PPIs), a notoriously difficult target class for traditional small molecules, represents a major avenue of research. dundee.ac.uk The rigid, pre-organized conformation of cyclic peptides can mimic protein secondary structures like β-turns, making them ideal for disrupting the large, flat interfaces characteristic of PPIs. nih.govacs.org
Furthermore, novel mechanisms of action should be explored. Recent studies on somatostatin analogs have uncovered unexpected pathways, such as the regulation of the aryl hydrocarbon receptor-interacting protein (AIP) and the tumor-suppressor gene ZAC1. nih.gov Similarly, investigations into whether this compound can influence cellular processes like amyloid-beta aggregation, as seen with other cyclic peptides, could open therapeutic avenues for neurodegenerative diseases. acs.org
Table 1: Potential Areas for Biological Target Exploration
| Potential Target Class | Rationale & Examples | Relevant Research Areas |
|---|---|---|
| Protein-Protein Interactions (PPIs) | Cyclic peptides can mimic protein secondary structures to disrupt interactions. dundee.ac.uk Targets could include oncogenic pathways or inflammatory cascades. | Oncology, Immunology |
| Enzyme Inhibition | Many natural cyclic peptides are potent enzyme inhibitors. mdpi.com Screening against proteases, kinases, or phosphatases could reveal new activities. | Metabolic Disorders, Oncology |
| Ion Channels & Transporters | The constrained structure may allow for selective blocking or modulation of membrane-bound channels. | Neurology, Cardiology |
| Antimicrobial Targets | A broad range of cyclic peptides from natural sources exhibit potent antibacterial and antifungal properties. mdpi.comnih.gov | Infectious Diseases |
| Viral Proteins | Inhibition of viral entry or replication machinery (e.g., proteases, polymerases) is a known activity of some cyclic peptides. | Virology |
Development of Innovative Synthetic Methodologies for Enhanced Production
The production of cyclic peptides like this compound relies on sophisticated chemical synthesis, and future advancements in this area are critical for enabling broader research and development. While solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization is a standard method, innovation is ongoing to improve efficiency, yield, and purity. rsc.orgyoutube.com
Modern strategies focus on optimizing every step of the process. The development of novel cyclization reagents and techniques is a key area. For example, methods like Staudinger ligation or native chemical ligation (NCL) offer chemoselective ways to form the cyclic backbone, often under mild conditions that preserve sensitive amino acid side chains. rsc.org The hydrazide method has also been highlighted as an efficient approach for creating cyclic hexapeptides. Another promising strategy involves on-resin cyclization, which utilizes the "pseudo-dilution" effect of the solid support to favor the desired intramolecular reaction over intermolecular polymerization, simplifying purification. nih.govnih.gov
Furthermore, the integration of flow chemistry presents a paradigm shift. Micro-flow reactors can enable rapid peptide chain elongation and photochemical macrolactamization, dramatically reducing reaction times from hours to minutes and allowing for cleaner reactions with fewer side products. nih.gov As sustainability becomes more critical, the development of "green" SPPS methods that use water as a solvent is also gaining traction, promising to reduce the environmental impact of peptide production. researchgate.net
Table 2: Comparison of Synthetic Methodologies for Cyclic Peptides
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Solid-Phase Synthesis (SPPS) with Solution Cyclization | Linear peptide is synthesized on a resin, cleaved, and then cyclized in a dilute solution. rsc.org | Well-established, versatile. | Requires high dilution to prevent dimerization/oligomerization; purification can be complex. |
| On-Resin Cyclization | Cyclization is performed while the peptide is still attached to the solid support. nih.govnih.gov | Pseudo-dilution effect favors intramolecular cyclization, simplifies purification. | Can have lower yields depending on sequence and resin; steric hindrance can be an issue. |
| Native Chemical Ligation (NCL) | A chemoselective reaction between a C-terminal thioester and an N-terminal cysteine. rsc.org | Highly specific reaction, forms a native peptide bond. | Requires a cysteine residue at the ligation site. |
| Flow Chemistry Synthesis | Reactions are performed in continuous-flow microreactors. nih.gov | Extremely fast reaction times, enhanced control, improved safety and scalability. | Requires specialized equipment and optimization. |
| Enzymatic Ligation | Enzymes like butelase 1 are used to catalyze the cyclization reaction. nih.gov | Highly efficient and specific under mild, aqueous conditions. | Limited by enzyme substrate specificity. |
Integration of Artificial Intelligence and Machine Learning in Peptide Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of cyclic peptides, including analogs of this compound. rsc.org These computational tools can navigate the vast chemical space of peptides to predict and generate novel molecules with desired properties, significantly accelerating the discovery process. nih.gov
Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing peptide databases to design entirely new sequences with specific attributes. youtube.com For optimization, ML models can predict key pharmaceutical properties like binding affinity, solubility, and membrane permeability. For example, a platform called StrEAMM uses molecular dynamics simulations to train ML models that can predict the complete structural ensembles of cyclic peptides with incredible speed and accuracy. tufts.edu This allows researchers to rationally design peptides with conformations that favor cell permeability or target engagement.
Furthermore, specialized deep learning networks, some adapted from protein structure prediction tools like AlphaFold, are now being used to accurately predict the three-dimensional structures of cyclic peptides. youtube.com This is crucial because the biological function of a cyclic peptide is intrinsically linked to its conformation. By predicting structure from sequence, these tools enable in silico screening and the de novo design of peptides against specific targets, including those with no known structure. youtube.com
Investigating Potential as a Research Probe for Specific Biological Pathways
High-affinity and selective ligands are invaluable tools for dissecting complex biological systems. core.ac.ukncl.ac.uk Given that analogs of this compound are potent and selective ligands for somatostatin receptors, this class of molecules holds significant promise as research probes. mdpi.comnih.gov By modifying the peptide with a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule, or a radionuclide—it can be transformed into a probe to visualize, isolate, and study its biological targets and associated pathways. nih.gov
For example, a biotinylated version of a cyclic peptide probe was used to successfully pull down not only its direct enzyme targets but also the entire enzyme-substrate complex from cell lysates, providing a powerful method to study protein-protein interactions in their native context. nih.gov A radiolabeled somatostatin receptor antagonist has been used for PET scans to visualize tumors that overexpress these receptors. wikipedia.org
Future work on this compound could involve developing such tagged derivatives. If new biological targets are identified (as discussed in section 7.1), these probes would be instrumental in validating those interactions and elucidating the downstream signaling cascades. This would provide crucial mechanistic insights into the role of these pathways in both health and disease. dundee.ac.uk
Application in Advanced In Vitro and Ex Vivo Research Models for Mechanistic Insight
To gain deeper mechanistic insights into the action of this compound, research must move beyond simple cell cultures to more complex and physiologically relevant systems. workingforchange.com Advanced in vitro and ex vivo models that better mimic human tissues and organs are essential for understanding how the peptide behaves in a biological environment. mdpi.comnih.gov
Organ-on-a-chip (OoC) technology is a particularly promising frontier. nih.govportlandpress.com These microfluidic devices contain living human cells cultured in a way that recapitulates the multi-cellular architecture and mechanical environment of an organ, such as the lung, liver, or intestine. nih.govyoutube.com Using an OoC model, researchers could study the transport of this compound across a simulated intestinal barrier, its metabolism in a liver-on-a-chip, or its effect on a diseased tissue model with unprecedented detail. portlandpress.com Multi-organ chips can even be used to study the interplay between different organs, providing a systemic view of the peptide's pharmacokinetics and pharmacodynamics. nih.gov
Other advanced models include 3D cell cultures (spheroids or organoids) and the use of patient-derived cells. youtube.com Testing the peptide on patient-derived tumor spheroids, for example, could provide valuable data on its potential anti-cancer efficacy and inform personalized medicine strategies. These sophisticated models bridge the gap between traditional cell culture and in vivo studies, offering more human-relevant data to guide preclinical development. nih.gov
Interdisciplinary Approaches and Collaborative Research Paradigms
The multifaceted nature of developing a therapeutic peptide like this compound necessitates a deeply interdisciplinary and collaborative approach. rsc.org The journey from a chemical entity to a functional biological tool or therapeutic agent requires the combined expertise of chemists, biologists, pharmacologists, computational scientists, and clinicians.
These collaborative paradigms accelerate innovation by allowing for the seamless flow of information between disciplines. A computational chemist might use AI to design a library of peptide analogs; a synthetic chemist then produces these compounds using advanced methods; a cell biologist tests their activity in organ-on-a-chip models; and a pharmacologist evaluates their properties. This iterative cycle of design, synthesis, and testing, fueled by constant interdisciplinary communication, is the most effective path forward for realizing the full potential of complex molecules like this compound. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Cyclo(Trp-Lys-Thr-Phe-Pro-Phe)Acetate, and how can purity be optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for sequential amino acid coupling. To improve yield, optimize coupling reagents (e.g., HBTU/HOBt) and deprotection steps. Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA) ensures ≥95% purity. Storage at -20°C in lyophilized form minimizes degradation .
- Critical Parameters : Monitor resin swelling, coupling efficiency via Kaiser test, and final cleavage conditions (TFA/scavengers) to minimize side reactions.
Q. Which analytical techniques are essential for structural validation of this compound?
- Techniques :
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected: ~815.9 Da for acetate form).
- NMR Spectroscopy : 2D NMR (COSY, NOESY) to resolve macrocyclic structure and backbone conformation.
- HPLC : Chiral columns (e.g., Aztec Chirobiotic) to verify enantiopurity and detect diastereomers .
Q. How should stability studies be designed to assess the compound under physiological conditions?
- Protocol : Incubate the peptide in PBS (pH 7.4, 37°C) or simulated gastric fluid (pH 2.0). Sample at intervals (0, 6, 24, 48 hrs) and analyze via HPLC for degradation products. Use circular dichroism (CD) to monitor conformational stability .
- Key Metrics : Half-life calculation, identification of hydrolysis sites (e.g., Thr-Phe bond susceptibility) via MS/MS fragmentation.
Advanced Research Questions
Q. What experimental approaches can elucidate the structure-activity relationship (SAR) of this compound?
- Strategies :
- Analog Synthesis : Replace residues (e.g., Trp→Phe, Lys→Arg) and compare bioactivity.
- Molecular Dynamics (MD) : Simulate peptide-receptor interactions (e.g., GPCRs) to identify critical binding motifs.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., integrins) .
Q. How does the counterion (acetate vs. trifluoroacetate) influence physicochemical and biological properties?
- Comparative Study : Synthesize both forms and compare:
- Solubility : Measure in aqueous buffers via nephelometry.
- Bioavailability : Perform Caco-2 cell permeability assays.
- Stability : TGA/DSC for thermal degradation profiles.
Q. How can contradictory bioactivity data across studies be resolved?
- Troubleshooting :
- Standardize Assays : Use identical cell lines (e.g., HT-29 for anticancer studies) and positive controls.
- Batch Variability : Analyze peptide purity (HPLC) and endotoxin levels (LAL assay).
- Statistical Rigor : Apply ANOVA with post-hoc tests to address outliers .
Q. What validation parameters are critical for HPLC-based purity assessment?
- Validation Criteria :
- Linearity : Calibration curve (R² > 0.99) for peak area vs. concentration.
- Precision : Intra-/inter-day CV < 2%.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
